N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is an organic compound that features a pyrazole ring and a thiophene ring connected via an ethyl chain to an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Linking the rings: The pyrazole and thiophene rings can be linked via an ethyl chain through a nucleophilic substitution reaction.
Acetamide formation:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction pathways but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and thiophene derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The pyrazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)acetamide: Lacks the thiophene ring.
N-(2-(thiophen-3-yl)ethyl)acetamide: Lacks the pyrazole ring.
N-(2-(1H-pyrazol-1-yl)-2-(furan-3-yl)ethyl)acetamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is unique due to the presence of both pyrazole and thiophene rings, which can confer distinct electronic and steric properties, potentially leading to unique biological activities.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-9(15)12-7-11(10-3-6-16-8-10)14-5-2-4-13-14/h2-6,8,11H,7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQLIMBRCCSHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CSC=C1)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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